(4-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
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Overview
Description
The compound (4-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that features a combination of thiazole, piperazine, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of a 2-aminothiophenol derivative with a suitable α-haloketone to form the thiazole ring.
Attachment of the Piperazine Moiety: The thiazole derivative is then reacted with a piperazine derivative under nucleophilic substitution conditions.
Incorporation of the Tetrahydrofuran Group: Finally, the piperazine-thiazole intermediate is reacted with a tetrahydrofuran derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Uniqueness
(4-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone: is unique due to its combination of thiazole, piperazine, and tetrahydrofuran moieties, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or benzylamine.
Properties
IUPAC Name |
[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-5-2-3-6-17(15)19-21-16(14-26-19)13-22-8-10-23(11-9-22)20(24)18-7-4-12-25-18/h2-3,5-6,14,18H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWYADEWMMDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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